Cas no 1258640-41-3 (1-(4,5-dihydro-1,2-oxazol-3-yl)propan-1-amine)

1-(4,5-dihydro-1,2-oxazol-3-yl)propan-1-amine 化学的及び物理的性質
名前と識別子
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- 1-(4,5-dihydro-1,2-oxazol-3-yl)propan-1-amine
- 1-(4,5-Dihydroisoxazol-3-yl)propan-1-amine
- 3-Isoxazolemethanamine, α-ethyl-4,5-dihydro-
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- MDL: MFCD17480528
- インチ: 1S/C6H12N2O/c1-2-5(7)6-3-4-9-8-6/h5H,2-4,7H2,1H3
- InChIKey: UNSJLLPJFJIFPR-UHFFFAOYSA-N
- SMILES: O1CCC(C(CC)N)=N1
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 9
- 回転可能化学結合数: 2
- 複雑さ: 122
- XLogP3: 0.1
- トポロジー分子極性表面積: 47.6
1-(4,5-dihydro-1,2-oxazol-3-yl)propan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-89766-0.1g |
1-(4,5-dihydro-1,2-oxazol-3-yl)propan-1-amine |
1258640-41-3 | 0.1g |
$837.0 | 2023-09-01 | ||
Enamine | EN300-89766-0.25g |
1-(4,5-dihydro-1,2-oxazol-3-yl)propan-1-amine |
1258640-41-3 | 0.25g |
$876.0 | 2023-09-01 | ||
Enamine | EN300-89766-1g |
1-(4,5-dihydro-1,2-oxazol-3-yl)propan-1-amine |
1258640-41-3 | 1g |
$951.0 | 2023-09-01 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1366491-50mg |
1-(4,5-Dihydroisoxazol-3-yl)propan-1-amine |
1258640-41-3 | 95% | 50mg |
¥20129.00 | 2024-08-09 | |
Enamine | EN300-89766-0.05g |
1-(4,5-dihydro-1,2-oxazol-3-yl)propan-1-amine |
1258640-41-3 | 0.05g |
$799.0 | 2023-09-01 | ||
Enamine | EN300-89766-1.0g |
1-(4,5-dihydro-1,2-oxazol-3-yl)propan-1-amine |
1258640-41-3 | 1.0g |
$951.0 | 2023-02-11 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1366491-1g |
1-(4,5-Dihydroisoxazol-3-yl)propan-1-amine |
1258640-41-3 | 95% | 1g |
¥23959.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1366491-250mg |
1-(4,5-Dihydroisoxazol-3-yl)propan-1-amine |
1258640-41-3 | 95% | 250mg |
¥23652.00 | 2024-08-09 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01074370-1g |
1-(4,5-Dihydro-1,2-oxazol-3-yl)propan-1-amine |
1258640-41-3 | 95% | 1g |
¥4746.0 | 2023-04-04 | |
Enamine | EN300-89766-0.5g |
1-(4,5-dihydro-1,2-oxazol-3-yl)propan-1-amine |
1258640-41-3 | 0.5g |
$913.0 | 2023-09-01 |
1-(4,5-dihydro-1,2-oxazol-3-yl)propan-1-amine 関連文献
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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S. Ahmed Chem. Commun., 2009, 6421-6423
1-(4,5-dihydro-1,2-oxazol-3-yl)propan-1-amineに関する追加情報
1-(4,5-dihydro-1,2-oxazol-3-yl)propan-1-amine: A Promising Compound in Medicinal Chemistry and Drug Discovery
1-(4,5-dihydro-1,2-oxazol-3-yl)propan-1-amine, with the CAS number 1258640-41-3, represents a unique class of organic compounds that have garnered significant attention in the field of medicinal chemistry. This compound, characterized by its 1,2-oxazol-3-yl functional group and a propan-1-amine backbone, has demonstrated potential in various biological activities, including anti-inflammatory, antitumor, and neuroprotective properties. Recent studies have highlighted its role in modulating signaling pathways associated with disease progression, making it a valuable candidate for further exploration in pharmaceutical research.
The molecular structure of 1-(4,5-dihydro-1,2-oxazol-3-yl)propan-1-amine is defined by the presence of a 1,2-oxazol-3-yl ring, which is a five-membered heterocyclic system containing one oxygen atom and two nitrogen atoms. This structural feature is critical for its biological activity, as the ring system can engage in hydrogen bonding and π-π stacking interactions with target proteins. The propan-1-amine moiety, attached to the oxazol ring, contributes to the compound's solubility and metabolic stability, which are essential factors in drug development. The combination of these structural elements allows the compound to act as a versatile scaffold for the design of novel therapeutics.
Recent advancements in computational chemistry have enabled researchers to predict the pharmacological properties of 1-(4,5-dihydro-1,2-oxazol-3-yl)propan-1-amine with high accuracy. Molecular docking studies have shown that this compound can selectively bind to key targets such as COX-2 (cyclooxygenase-2) and 5-HT3 (serotonin receptor), which are implicated in inflammation and gastrointestinal disorders. These findings align with experimental data from in vitro assays, where the compound exhibited significant inhibitory activity against these targets. The ability to modulate these pathways suggests potential applications in the treatment of chronic inflammatory conditions and neurodegenerative diseases.
One of the most exciting developments in the study of 1-(4,5-dih,2-oxazol-3-yl)propan-1-amine is its role in targeting epigenetic regulators. Epigenetic modifications, such as DNA methylation and histone acetylation, play a crucial role in gene expression and disease progression. Emerging research indicates that this compound may interact with enzymes like HDACs (histone deacetylases) and DNMTs (DNA methyltransferases), thereby influencing cellular differentiation and apoptosis. This dual mechanism of action makes it a promising candidate for the development of epigenetic therapies, particularly in oncology and autoimmune disorders.
In the context of drug discovery, 1-(4,5-dihydro-1,2-oxazol-3-yl)propan-1-amine has been evaluated for its potential as a prodrug or drug candidate in preclinical studies. Prodrug strategies are often employed to enhance the bioavailability and reduce the toxicity of active compounds. The 1,2-oxazol-3-yl ring system in this molecule is particularly well-suited for such approaches, as it can be metabolized into more active metabolites in vivo. Recent studies have demonstrated that this compound can be conjugated to various functional groups, enabling the design of targeted therapies with improved pharmacokinetic profiles.
From a synthetic perspective, the preparation of 1-(4,5-dihydro-1,2-oxazol-3-yl)propan-1-amine involves a series of well-established chemical reactions. The synthesis typically begins with the formation of the 1,2-oxazol-3-yl ring through a nucleophilic substitution reaction between an appropriate amino acid derivative and a carboxylic acid chloride. Subsequent alkylation and amidation steps yield the final product. The efficiency of these reactions is critical for large-scale production, and recent advancements in catalytic methodologies have improved the yield and purity of the compound.
Despite its promising properties, the development of 1-(4,5-dihydro-1,2-oxazol-3-yl)propan-1-amine as a therapeutic agent is still in its early stages. Challenges such as selectivity, toxicity, and pharmacokinetic optimization need to be addressed through further research. However, the compound's unique structural features and diverse biological activities position it as a valuable lead for the design of next-generation therapeutics. Ongoing studies are focused on elucidating its mechanism of action and identifying potential drug-target interactions that could be exploited for clinical applications.
In summary, 1-(4,5-dihydro-1,2-oxazol-3-yl)propan-1-amine (CAS 1258640-41-3) is a multifunctional compound with significant potential in medicinal chemistry. Its ability to modulate key biological pathways, combined with its structural versatility, makes it a compelling candidate for further exploration in drug discovery. As research in this area continues to evolve, this compound may pave the way for the development of novel therapies for a wide range of diseases, including cancer, inflammation, and neurodegenerative disorders.
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